3-(1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidin-3-yl group, a thiazolidine-2,4-dione ring, and a 4-chlorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyrrolidin-3-yl and thiazolidine-2,4-dione moieties. These components are then combined through a series of reactions, including sulfonylation, to introduce the 4-chlorophenylsulfonyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 3-(1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chlorophenylsulfonyl derivatives: These compounds share the 4-chlorophenylsulfonyl group but differ in their core structures.
Thiazolidine-2,4-dione derivatives: These compounds have the thiazolidine-2,4-dione ring but may have different substituents.
Uniqueness: 3-(1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to its combination of the pyrrolidin-3-yl group, thiazolidine-2,4-dione ring, and 4-chlorophenylsulfonyl group. This combination provides distinct chemical and biological properties that set it apart from other similar compounds.
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S2/c14-9-1-3-11(4-2-9)22(19,20)15-6-5-10(7-15)16-12(17)8-21-13(16)18/h1-4,10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZMPJDZESDQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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